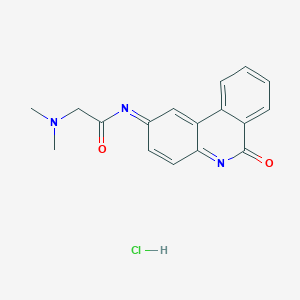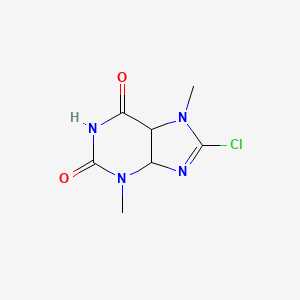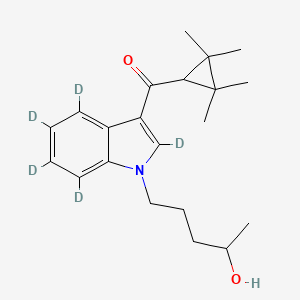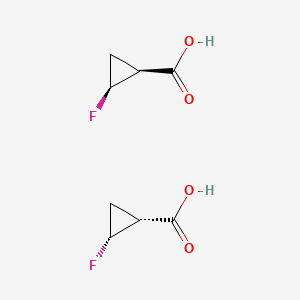
Cyclopropanecarboxylic acid, 2-fluoro-, (1S-cis)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-2-Fluoro-cyclopropanecarboxylic acid is a fluorinated cyclopropane derivative with the molecular formula C4H5FO2.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cis-2-Fluoro-cyclopropanecarboxylic acid typically involves the stereoselective cyclopropanation of fluorinated alkenes. One efficient method reported involves the use of diazo compounds and transition metal catalysts to achieve high stereoselectivity . The reaction conditions often require low temperatures and inert atmospheres to prevent side reactions and ensure high yields.
Industrial Production Methods
Industrial production of cis-2-Fluoro-cyclopropanecarboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
cis-2-Fluoro-cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into fluorinated alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or hydrocarbons .
Wissenschaftliche Forschungsanwendungen
cis-2-Fluoro-cyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a key intermediate in the synthesis of antibacterial agents, such as Sitafloxacin.
Industry: The compound is utilized in the development of advanced materials and agrochemicals.
Wirkmechanismus
The mechanism by which cis-2-Fluoro-cyclopropanecarboxylic acid exerts its effects involves interactions with specific molecular targets. In medicinal chemistry, the compound’s fluorine atom enhances its binding affinity to biological targets, improving the efficacy of the resulting pharmaceuticals. The cyclopropane ring provides rigidity to the molecular structure, influencing its reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluorocyclopropanecarboxylic acid: Lacks the cis-configuration, resulting in different stereochemical properties.
2-Chlorocyclopropanecarboxylic acid: Contains a chlorine atom instead of fluorine, affecting its reactivity and applications.
Cyclopropanecarboxylic acid: The non-fluorinated parent compound, used as a reference in comparative studies.
Uniqueness
cis-2-Fluoro-cyclopropanecarboxylic acid is unique due to its cis-configuration and the presence of a fluorine atom. These features confer distinct stereochemical and electronic properties, making it valuable in the synthesis of stereoselective pharmaceuticals and advanced materials .
Eigenschaften
Molekularformel |
C8H10F2O4 |
|---|---|
Molekulargewicht |
208.16 g/mol |
IUPAC-Name |
(1S,2S)-2-fluorocyclopropane-1-carboxylic acid;(1R,2R)-2-fluorocyclopropane-1-carboxylic acid |
InChI |
InChI=1S/2C4H5FO2/c2*5-3-1-2(3)4(6)7/h2*2-3H,1H2,(H,6,7)/t2*2-,3+/m10/s1 |
InChI-Schlüssel |
NGGMZMUKLIZHFV-GKOIIHDWSA-N |
Isomerische SMILES |
C1[C@H]([C@H]1F)C(=O)O.C1[C@@H]([C@@H]1F)C(=O)O |
Kanonische SMILES |
C1C(C1F)C(=O)O.C1C(C1F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12358344.png)
![(2S)-1-[5-[(2S)-2-carboxypyrrolidin-1-yl]pentyl]pyrrolidine-2-carboxylic acid](/img/structure/B12358348.png)
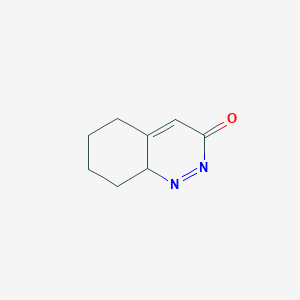

![Rac-(3aR,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid](/img/structure/B12358364.png)

![6-[3-[4-(2-Methoxyphenyl)piperazin-1-yl]propylamino]-1,3-dimethyl-1,3-diazinane-2,4-dione;hydrochloride](/img/structure/B12358379.png)
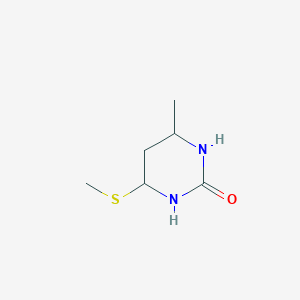
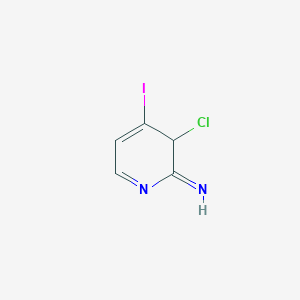
![5-Hydroxy-7-(4-hydroxyphenyl)-2,2-dimethyl-10-(3-methylbut-2-enyl)-4a,5,5a,9a,10,10a-hexahydropyrano[3,2-g]chromen-6-one](/img/structure/B12358390.png)
